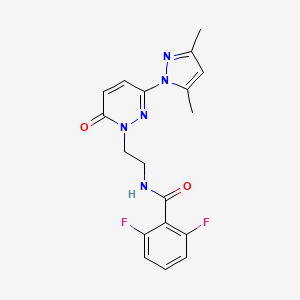

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry due to their biological activities .

Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The presence of the nitrogen atoms can influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the pyrazole ring and the difluorobenzamide group would likely influence its solubility, melting point, and other properties .Applications De Recherche Scientifique

Plant Growth Stimulation

Research has shown that compounds related to N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide have demonstrated stimulating effects on plant growth. Acyclic derivatives of this compound, which include a pyrazolyl-pyridazine fragment, have been synthesized and tested for their plant growth stimulant properties (Shainova et al., 2020).

Synthesis of Nitrogen Heterocycles

Another study described the efficient synthesis of nitrogen-containing heterocycles from derivatives of the compound . These heterocycles include pyrazole, triazole, pyridinone, and pyrimidinone, which were synthesized and characterized through various spectroscopic methods (Behalo & Aly, 2011).

Molecular Structure Studies

Additionally, the molecular structure and intramolecular bonding of compounds similar to this compound have been studied. The research focused on the Re(I) complex derived from pyrroline-pyrazolyl-pyridazine and revealed intricate bonding details, which are important for understanding the chemical behavior of these compounds (Saldías et al., 2020).

Corrosion Inhibition Studies

Furthermore, a study on bipyrazole derivatives, which share structural similarities with the compound of interest, investigated their potential activity as corrosion inhibitors. This research utilized density functional theory to elucidate the inhibition efficiencies and reactive sites of these compounds (Wang et al., 2006).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N5O2/c1-11-10-12(2)25(22-11)15-6-7-16(26)24(23-15)9-8-21-18(27)17-13(19)4-3-5-14(17)20/h3-7,10H,8-9H2,1-2H3,(H,21,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLVFBXLQJMUKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2366450.png)

![3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide](/img/structure/B2366451.png)

![1-(2-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2366452.png)

![2,3-Dihydro-pyrano[2,3-B]pyridin-4-one](/img/structure/B2366453.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide](/img/structure/B2366454.png)

![N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2366457.png)

![5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2366461.png)

![1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2366464.png)

![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2366467.png)

![1-[2-(2-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2366470.png)